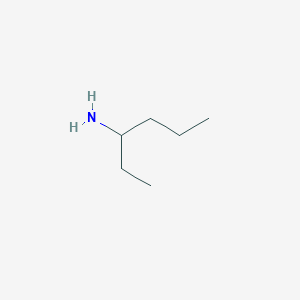

3-Hexanamine

Vue d'ensemble

Description

3-Hexanamine, also known as 3-Aminohexane, is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexane chain. This compound is a colorless liquid with a fishy odor, typical of amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hexanamine can be synthesized through several methods. One common approach is the hydrogenation of oximes. For instance, the oxime of 3-hexanone can be hydrogenated under low pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the alkylation of ammonia with hexanol. This process involves the reaction of hexanol with ammonia in the presence of a catalyst, typically a metal such as nickel or cobalt, under high temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form hexane.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace the amino group with a halogen.

Major Products Formed:

Oxidation: Hexanenitrile or hexanamide.

Reduction: Hexane.

Substitution: 3-Halohexane.

Applications De Recherche Scientifique

Preparation Methods

3-Hexanamine can be synthesized through various methods, including:

- Hydrogenation of Oximes : For example, the oxime of 3-hexanone can be hydrogenated under low pressure to yield this compound.

- Alkylation of Ammonia : In industrial settings, it is produced by reacting hexanol with ammonia in the presence of a catalyst like nickel or cobalt under high temperature and pressure.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Oxidation : Can be oxidized to form hexanenitrile or hexanamide.

- Reduction : Can be reduced to form hexane.

- Substitution Reactions : Engages in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Biological Applications

In biological research, this compound is utilized as a building block for synthesizing biologically active molecules. Its structure allows it to interact with various biological targets, particularly in drug development aimed at central nervous system disorders.

Pharmaceutical Development

There is ongoing investigation into the potential use of this compound in pharmaceuticals. Its ability to modulate neurotransmitter activity suggests possible applications in treatments targeting neurological conditions.

Industrial Uses

In industry, this compound is used in:

- Surfactants : Enhancing surface properties in various formulations.

- Corrosion Inhibitors : Protecting metals from corrosion.

- Rubber Chemicals : Acting as a curing agent or additive in rubber production.

Case Study 1: Synthesis and Application

A study published in The Journal of Organic Chemistry demonstrated the use of this compound as an intermediate for synthesizing complex organic molecules through hydroamination reactions. The research highlighted its efficiency in facilitating reactions under mild conditions, showcasing its utility in organic synthesis .

Research has indicated that derivatives of this compound exhibit potential neuroprotective effects. A study explored its role in modulating neurotransmitter release, suggesting implications for treating neurodegenerative diseases .

Case Study 3: Industrial Application

In an industrial context, this compound has been evaluated for its effectiveness as a corrosion inhibitor in metalworking fluids. The results indicated significant improvements in metal protection compared to traditional inhibitors .

Mécanisme D'action

The mechanism of action of 3-Hexanamine involves its interaction with biological targets, primarily through its amino group. It can act as a nucleophile, participating in various biochemical reactions. In the central nervous system, it may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways .

Comparaison Avec Des Composés Similaires

Butylamine: A shorter chain primary amine with similar chemical properties.

Hexylamine: An isomer with the amino group attached to the first carbon.

Cyclohexylamine: A cyclic amine with different structural and chemical properties.

Uniqueness: 3-Hexanamine is unique due to its specific position of the amino group on the third carbon, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its isomers .

Activité Biologique

3-Hexanamine, also known as 1-amino-3-hexane or 3-aminohexane, is an aliphatic amine with the chemical formula . It has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This compound is characterized by its amino group, which plays a crucial role in its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to act as a nucleophile , engaging in various biochemical reactions. Its amino group allows it to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways. This interaction suggests that this compound may have implications in the development of drugs targeting the central nervous system (CNS) .

Pharmacological Applications

Research indicates that this compound may serve as a building block for synthesizing biologically active molecules. Its applications in medicine include:

- CNS Drug Development : Investigated for its potential role in pharmaceuticals aimed at treating neurological disorders.

- Antimicrobial Properties : Some studies suggest that it may exhibit antimicrobial activity, although further research is needed to clarify this aspect .

- Industrial Uses : Beyond biological applications, it is utilized in the production of surfactants and rubber chemicals, indicating its versatility .

Study on Neurotransmitter Activity

A significant study explored the neurotransmitter activity of compounds related to this compound. It was found that certain secondary amines could function as neurotransmitter precursors or modulators. This property could position this compound as a candidate for further exploration in neuropharmacological contexts .

Cytostatic Effects

In a related context, compounds structurally similar to this compound have been evaluated for their cytostatic effects on cancer cells. For instance, analogs designed to inhibit histone methyltransferase DOT1L showed promising results in reducing cell proliferation in MLL-rearranged leukemia cells. The inhibition of specific methylation processes led to decreased expression of oncogenes such as HOXA9 and MEIS1, suggesting a potential pathway for therapeutic intervention .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

hexan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLZFBUAULNEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937340 | |

| Record name | Hexan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16751-58-9 | |

| Record name | 3-Hexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.